Fmoc-1(1-boc-piperidin-4-YL)-DL-glycine
Overview
Description
Fmoc-N-(1-Boc-piperidin-4-yl)glycine is an Fmoc-protected glycine derivative . It finds utility in proteomics studies and solid-phase peptide synthesis techniques . Glycine, being the simplest amino acid, imparts a high level of flexibility when incorporated into polypeptides. This compound serves as an unusual amino acid analog , aiding in the deconvolution of protein structure and function .
Synthesis Analysis
The synthesis of Fmoc-N-(1-Boc-piperidin-4-yl)glycine involves the protection of the amino group (Fmoc) and the carboxyl group (Boc) of glycine. The piperidine ring is then attached to the α-carbon of glycine. Detailed synthetic pathways and reaction conditions can be found in relevant literature .
Molecular Structure Analysis
The molecular formula of Fmoc-N-(1-Boc-piperidin-4-yl)glycine is C₂₇H₃₂N₂O₆ , with a molecular weight of 480.55 g/mol . The 3D structure of this compound can be visualized using molecular modeling software.
Scientific Research Applications
Synthesis and Characterization of Peptide Nucleic Acid Monomers
- A study by Wojciechowski and Hudson (2008) detailed a practical synthesis of N-[2-(Fmoc)aminoethyl]glycine esters, which are critical for the synthesis of peptide nucleic acid monomers. These Fmoc-protected monomers facilitate the Fmoc-mediated solid-phase peptide synthesis of mixed-sequence PNA oligomers, offering a viable alternative to the most widely used Fmoc/Bhoc-protected peptide nucleic acid monomers (Wojciechowski & Hudson, 2008).
Solid-Phase Peptide Synthesis (SPPS)
- Nandhini, Albericio, and de la Torre (2022) introduced 2-Methoxy-4-methylsulfinylbenzyl Alcohol as a safety-catch linker for Fmoc/tBu solid-phase peptide synthesis strategy. This approach allows for efficient peptide synthesis, demonstrating compatibility with sequences prone to diketopiperazine formation and enabling on-resin cyclization without common organic reagents, facilitating on-resin disulfide formation in totally unprotected peptides (Nandhini, Albericio, & de la Torre, 2022).
Synthesis of Novel Fmoc-Protected Nucleoaminoacid
- Roviello et al. (2010) reported the synthesis of a novel Fmoc-protected nucleoaminoacid based on 4-piperidinyl glycine for the solid-phase synthesis of nucleopeptides. This development supports the use of chiral nucleopeptides with 4-piperidinyl glycine/l-arginine backbones in biomedicine, showing promise in RNA interaction and potential applications in therapeutics (Roviello et al., 2010).
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O6/c1-27(2,3)35-26(33)29-14-12-17(13-15-29)23(24(30)31)28-25(32)34-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22-23H,12-16H2,1-3H3,(H,28,32)(H,30,31)/t23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJZZVCJRHLAGA-QHCPKHFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-1(1-boc-piperidin-4-YL)-DL-glycine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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